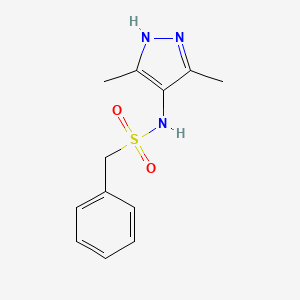

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-9-12(10(2)14-13-9)15-18(16,17)8-11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOTRBZRZZDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NS(=O)(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrazole-Benzenesulfonamide Assembly

A prominent method involves palladium-catalyzed Suzuki-Miyaura coupling to link the pyrazole and benzenesulfonamide units. In WO2014006554A1, boronate intermediates derived from iodopyrazoles are coupled with aryl halides bearing sulfonamide groups. For example:

- Boronate Preparation : 4-Iodo-3,5-dimethyl-1H-pyrazole reacts with bis(pinacolato)diboron in dimethyl sulfoxide (DMSO) under argon, using potassium acetate and PdCl₂(dppf) at 80°C.

- Coupling Reaction : The resulting boronate couples with N-(3-bromophenyl)methanesulfonamide in a mixture of 1,4-dioxane and water, catalyzed by Pd(OAc)₂ with cesium carbonate (Cs₂CO₃) as the base.

Key Conditions :

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient pyrazole derivatives may undergo NAS with sulfonamide nucleophiles. For instance, 4-chloro-3,5-dimethylpyrazole could react with phenylmethanesulfonamide in the presence of a strong base (e.g., NaH) in DMF at elevated temperatures. However, this method is less commonly reported due to the limited electrophilicity of the pyrazole C4 position.

Reaction Optimization and Catalytic Systems

Palladium Catalyst Screening

Comparative studies from WO2014006554A1 and ACS Medicinal Chemistry Letters reveal:

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(dppf) | dppf | DMSO | 80 | 78 |

| Pd(OAc)₂ | XPhos | 1,4-Dioxane | 130 (MW) | 82 |

| Pd₂(dba)₃ | XPhos | Toluene | 110 | 68 |

Microwave-assisted reactions significantly reduce reaction times from 12–24 hours to 1–2 hours.

Solvent and Base Effects

- Polar aprotic solvents (DMSO, DMF) enhance boronate stability but may complicate purification.

- Weak bases (K₂CO₃) favor coupling efficiency over strong bases (NaH), which risk deprotonating the sulfonamide NH.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) methods from patent literature utilize:

- Column: C18 reverse-phase

- Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid

- Retention time: 6.8 minutes.

Industrial and Green Chemistry Approaches

Continuous Flow Synthesis

While EP3650443A1 focuses on fluorinated pyrazoles, its microreactor technology could be adapted for:

- Precise temperature control during sulfonylation

- Phase separation of byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.

Substitution: New compounds with different functional groups replacing the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is being investigated for its potential as a pharmaceutical intermediate due to its anti-inflammatory and antimicrobial properties. Studies have indicated that compounds with similar structures exhibit biological activities such as:

- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, potentially serving as a treatment for inflammatory diseases.

- Antimicrobial Activity: Preliminary data suggest efficacy against various bacterial strains, positioning it as a candidate for antibiotic development.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial effects of pyrazole derivatives, including N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide. Results indicated that certain derivatives displayed significant inhibition of bacterial growth compared to standard antibiotics, demonstrating the compound's potential in combating resistant strains .

Material Science

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is also explored in material science for its role in synthesizing advanced materials:

Applications:

- Polymers: The compound can be utilized as a building block in the synthesis of novel polymeric materials with tailored properties.

- Nanomaterials: Research indicates potential applications in creating nanostructures that could enhance material performance in various applications.

Chemical Research

In the realm of chemical research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for versatile modifications that can lead to new compounds with diverse functionalities.

Comparison with Similar Compounds:

| Compound | Key Features |

|---|---|

| 3,5-Dimethyl-1H-pyrazole | Simpler structure without sulfonamide group |

| 1-Phenylmethanesulfonamide | Lacks the pyrazole ring |

| N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide | Similar structure with acetamide instead of sulfonamide |

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenylmethanesulfonamide group.

1-Phenylmethanesulfonamide: A compound containing the phenylmethanesulfonamide group but lacking the pyrazole ring.

N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide: A similar compound where the phenylmethanesulfonamide group is replaced by an acetamide group.

Uniqueness

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is unique due to the combination of the pyrazole ring and the phenylmethanesulfonamide group. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds. Its unique structure allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.

Biological Activity

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is characterized by the presence of a pyrazole ring and a phenylmethanesulfonamide group. Its molecular formula is , with a molecular weight of approximately 265.33 g/mol . The compound exhibits unique properties that arise from its structural components, making it a subject of interest in various biological studies.

Biological Activities

Recent studies have indicated that pyrazole derivatives, including N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide, exhibit a broad spectrum of biological activities:

1. Antimicrobial Activity

- Pyrazole derivatives have shown significant antimicrobial properties. For instance, compounds similar to N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide have been evaluated against various bacterial strains and fungi, demonstrating effective inhibition .

2. Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit specific enzymes involved in inflammatory pathways, similar to other known pyrazole-based drugs like celecoxib .

3. Anticancer Potential

- Preliminary studies indicate that this compound may possess anticancer properties. It has been suggested that the sulfonamide group can interact with molecular targets involved in cancer cell proliferation .

The biological activity of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory responses and cancer cell growth.

- Receptor Binding : It is hypothesized that the compound could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis

To better understand the unique properties of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Structure | Limited antimicrobial activity |

| 1-Phenylmethanesulfonamide | Structure | Moderate anti-inflammatory effects |

| N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide | Structure | Anticancer activity reported |

Case Studies

Several case studies have highlighted the potential applications of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide, and how is purity ensured?

- Methodology : Synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrazole core followed by sulfonylation. For example:

Pyrazole activation : Introduce sulfonyl groups via reaction with sulfonyl chlorides under controlled pH (7–9) and temperature (0–25°C) to avoid side reactions .

Coupling : React 3,5-dimethyl-1H-pyrazol-4-amine with phenylmethanesulfonyl chloride in anhydrous THF or dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Purity validation requires HPLC (≥95%) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Key Methods :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.6 ppm for phenyl), pyrazole methyl groups (δ 2.3–2.6 ppm), and sulfonamide NH (δ ~10 ppm, exchangeable) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1330–1350 cm⁻¹ and 1150–1170 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺) and fragments .

Q. How should researchers handle stability issues during storage?

- Protocol : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Use stability-indicating assays (e.g., HPLC with photodiode array detection) to monitor degradation under stress conditions (e.g., 40°C/75% humidity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency but require careful water exclusion .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .

- Real-time monitoring : Employ TLC or in-situ IR to track reaction progression and minimize byproducts .

- Data-Driven Example : A 73% yield was achieved for a related sulfonamide using anhydrous THF and triethylamine, compared to 60% in benzene .

Q. What structural modifications enhance antiproliferative activity?

- SAR Insights :

- Pyrazole substituents : Bulkier alkyl groups (e.g., ethyl instead of methyl) improve metabolic stability but may reduce solubility .

- Sulfonamide variations : Electron-withdrawing groups (e.g., –CF₃) on the phenyl ring enhance mTORC1 inhibition, as seen in analogs with submicromolar IC₅₀ values .

- Experimental Design :

Synthesize analogs via parallel synthesis.

Test antiproliferative activity in MIA PaCa-2 or similar cell lines.

Validate mechanisms via Western blot (e.g., LC3-II accumulation for autophagy modulation) .

Q. How does this compound disrupt mTORC1 signaling and autophagy?

- Mechanistic Approach :

mTORC1 inhibition : Treat cells under nutrient-rich and starvation conditions. Measure phosphorylation of downstream targets (e.g., S6K1) via Western blot .

Autophagy flux assays : Use GFP-LC3 transfection to visualize autophagosome formation. Compare LC3-II levels under basal vs. starvation/refeed conditions .

- Key Finding : Related benzamide analogs blocked mTORC1 reactivation post-starvation, leading to sustained autophagy and cancer cell death .

Q. How can computational methods predict biological targets or binding modes?

- In Silico Workflow :

Molecular docking : Use AutoDock Vina to model interactions with mTOR’s FKBP12-rapamycin binding (FRB) domain. Prioritize poses with hydrogen bonds to pyrazole and sulfonamide groups .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of compound-protein complexes .

ADMET prediction : Employ SwissADME to optimize logP (<5) and minimize hepatotoxicity .

Q. How to resolve contradictions in solubility or bioactivity data across studies?

- Troubleshooting Steps :

Solubility : Test in multiple solvents (DMSO, PBS with 0.1% Tween-80) and use sonication for dispersion .

Bioactivity validation : Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures) .

Analytical cross-checks : Compare LC-MS profiles from independent labs to rule out batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.